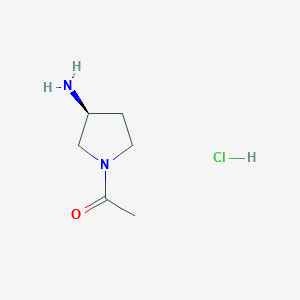
(S)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride
Descripción general
Descripción
(S)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride, also known as (-)-1-phenyl-2-propylaminopentane, is a chemical compound that belongs to the class of psychoactive substances. It is a chiral compound that is used as a research chemical in the field of neuroscience. This compound is known to have stimulant properties and is used in scientific research to study the effects of stimulants on the central nervous system.
Mecanismo De Acción
The exact mechanism of action of (S)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride is not fully understood. However, it is known to act as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the stimulant effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other stimulants. This compound is known to increase alertness, focus, and energy levels. It also increases heart rate, blood pressure, and body temperature. Prolonged use of this compound can lead to tolerance, dependence, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (S)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride is its ability to act as a reference compound in scientific research. This compound is widely used as a control in studies that investigate the effects of other stimulants on the central nervous system. However, one of the limitations of this compound is its potential for abuse. It is important to handle this compound with caution and to use it only for scientific research purposes.
Direcciones Futuras
There are many future directions for research involving (S)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride. One area of research is the development of new stimulant compounds that have fewer side effects and are less addictive. Another area of research is the investigation of the long-term effects of stimulant use on the brain and behavior. Additionally, this compound can be used to study the effects of stimulants on specific brain regions and neurotransmitter systems. Overall, this compound is a valuable tool for scientific research in the field of neuroscience.
Aplicaciones Científicas De Investigación
(S)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride is widely used in scientific research to study the effects of stimulants on the central nervous system. It is commonly used as a reference compound in studies that investigate the mechanisms of action of other stimulants, such as amphetamines and cocaine. This compound is also used to study the effects of stimulants on behavior, cognition, and neurochemistry.
Propiedades
IUPAC Name |
1-[(3S)-3-aminopyrrolidin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-5(9)8-3-2-6(7)4-8;/h6H,2-4,7H2,1H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNGPRLTQNOAMC-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@@H](C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-5-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B3229260.png)
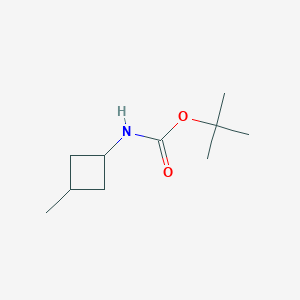


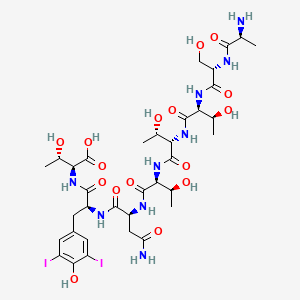
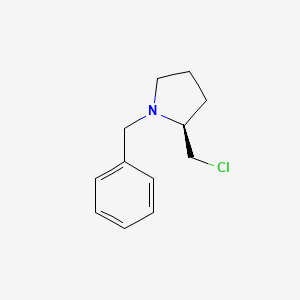
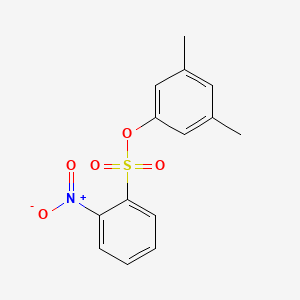


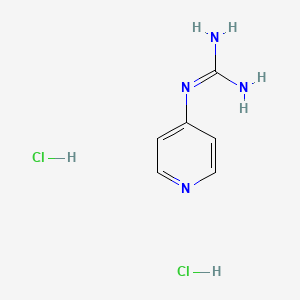
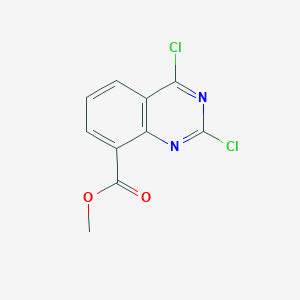
![1,3-dimethoxy-5-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B3229357.png)
![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B3229361.png)